An In-Depth Technical Guide to (3R,4S)-3-Fluoropiperidin-4-ol Hydrochloride: A Key Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to (3R,4S)-3-Fluoropiperidin-4-ol Hydrochloride: A Key Building Block in Modern Medicinal Chemistry
Foreword: The Strategic Value of Fluorinated Scaffolds
In the landscape of contemporary drug discovery, the deliberate introduction of fluorine into molecular scaffolds represents a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated basicity (pKa)—offer medicinal chemists a powerful tool to overcome pharmacokinetic and pharmacodynamic hurdles. The piperidine ring, a ubiquitous heterocycle in numerous pharmaceuticals, is a prime candidate for such strategic fluorination. This guide provides a comprehensive technical overview of (3R,4S)-3-fluoropiperidin-4-ol hydrochloride , a chiral building block of significant interest, particularly for its role in the synthesis of targeted cancer therapeutics. Our focus will be on delivering field-proven insights, explaining the causality behind experimental choices, and grounding all claims in authoritative references.
Core Molecular Identity and Physicochemical Profile
(3R,4S)-3-fluoropiperidin-4-ol hydrochloride is a synthetic, chiral heterocyclic compound. The cis-relationship between the fluorine at the C3 position and the hydroxyl group at the C4 position, combined with the specific (3R,4S) stereochemistry, defines its three-dimensional architecture, which is crucial for its application in stereospecific syntheses.
Structural and Identification Parameters
A clear understanding of the molecule's identity is paramount. There has been some ambiguity in public databases regarding its CAS Registry Number. For clarity:
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CAS Number 1523530-55-3 is predominantly assigned to the specific (3R,4S) enantiomer as the hydrochloride salt.[1][2][3]
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CAS Number 955028-89-4 is often associated with the racemic cis-((+/-)-rel-(3R,4S))-3-fluoropiperidin-4-ol hydrochloride.[4][5]
Researchers procuring this material should verify the stereochemical purity with the supplier, referencing the specific CAS number and providing analytical data (e.g., chiral HPLC).
The fundamental properties of the (3R,4S) enantiomer are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁ClFNO | [1][2] |
| Molecular Weight | 155.60 g/mol | [2][6] |
| Appearance | White to off-white solid | [1] |
| Purity (Typical) | ≥95% - 97% | [1][2][4] |
| InChI Key | VGRYZBPWUNRGDD-JBUOLDKXSA-N | [1] |
| SMILES | Cl.O[C@H]1CCNC[C@H]1F | [2] |
Physicochemical Properties (Experimental and Predicted)
Quantitative physical data for this specific molecule is not widely published in peer-reviewed literature. The data presented here is a synthesis of information from commercial suppliers and computational predictions, which should be considered for guidance and verified experimentally.
| Property | Value/Range | Comments & Rationale |
| Melting Point | Data not consistently available in literature. | As a hydrochloride salt of a small molecule, a relatively high melting point with decomposition is expected. |
| Boiling Point | Not applicable (decomposes). | |
| Solubility | Soluble in water. Soluble in methanol. Sparingly soluble in other polar organic solvents like ethanol. Insoluble in non-polar solvents like hexanes. | The hydrochloride salt form and the presence of the hydroxyl group confer high polarity and favor solubility in protic, polar solvents. The "like dissolves like" principle is foundational here; the ionic salt and hydrogen bonding capabilities dictate its solubility profile. |
| pKa (Predicted) | ~8.5 - 9.5 (for the piperidinium ion) | The presence of an electron-withdrawing fluorine atom at the β-position to the nitrogen is known to decrease the basicity (lower the pKa) of the piperidine nitrogen compared to piperidine itself (pKa ~11.2). This modulation is a key feature for its use in drug design, as it can fine-tune the ionization state of the molecule at physiological pH, impacting cell permeability and target binding. |
Synthesis and Stereochemical Control
The synthesis of enantiopure (3R,4S)-3-fluoropiperidin-4-ol is a non-trivial process where control of stereochemistry is the primary challenge. The most authoritative and cited method for accessing the chiral core involves an organocatalyzed enantioselective fluorination of a protected piperidinone precursor.
Key Synthetic Strategy: Enantioselective Fluorination
A robust and scalable enantioselective synthesis for the N-Boc protected precursor, (3R,4S)-1-Boc-3-fluoropiperidin-4-ol, was reported by Scott et al. in The Journal of Organic Chemistry (2013).[7] This approach provides the foundation for producing the target compound with high enantiopurity.
The logical workflow is as follows:
Caption: Synthetic workflow for (3R,4S)-3-fluoropiperidin-4-ol HCl.
Detailed Experimental Protocol (Adapted from Authoritative Sources)
The following protocol is a synthesized methodology based on the principles described by Scott et al. for the precursor and standard chemical procedures for deprotection and salt formation.[7]
Part A: Synthesis of (3R,4S)-1-Boc-3-fluoropiperidin-4-ol
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Catalyst Preparation & Enantioselective Fluorination:
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To a solution of a chiral primary amine catalyst (e.g., a modified cinchona alkaloid, as in the original report, or (R)-α-methylbenzylamine as a simpler alternative) in an appropriate solvent like diethyl ether at -20 °C, add a solution of lithium diisopropylamide (LDA) to generate the lithium amide.
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Add 1-Boc-piperidin-4-one in portions to the cooled catalyst solution. The in situ formation of a chiral enamine is the critical step that dictates the stereochemical outcome.
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Add N-Fluorobenzenesulfonimide (NFSI or Selectfluor®) as the electrophilic fluorine source. The chiral enamine complex directs the fluorinating agent to one face of the molecule, establishing the (R) stereocenter at the C3 position.
-
Stir the reaction for 24-48 hours, carefully monitoring the temperature.
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Work up the reaction by quenching, followed by extraction and purification via column chromatography to isolate (R)-1-Boc-3-fluoropiperidin-4-one.
-
-
Diastereoselective Reduction:
-
Dissolve the purified (R)-1-Boc-3-fluoropiperidin-4-one in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) portion-wise. The hydride will preferentially attack from the less sterically hindered face, leading to the formation of the cis-alcohol, (3R,4S)-1-Boc-3-fluoropiperidin-4-ol. This step is crucial for establishing the desired relative stereochemistry.
-
After completion, quench the reaction and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography or recrystallization. The piperidinols are often readily crystallized to achieve very high enantiopurity (>99% ee).[7]
-
Part B: Deprotection and Hydrochloride Salt Formation
-
Boc Deprotection:
-
Dissolve the purified and dried (3R,4S)-1-Boc-3-fluoropiperidin-4-ol in a suitable solvent such as methanol or 1,4-dioxane.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl in methanol) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the removal of the Boc group by TLC or LC-MS. The evolution of isobutylene gas is indicative of the reaction's progress.
-
-
Isolation of the Hydrochloride Salt:
-
Upon completion, the hydrochloride salt often precipitates directly from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexanes to remove any organic-soluble impurities.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield (3R,4S)-3-fluoropiperidin-4-ol hydrochloride as a stable, crystalline solid.
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Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product.
| Analysis Type | Expected Results & Interpretation |
| ¹H NMR | The spectrum will be complex due to the rigidity of the chair conformation and fluorine-proton coupling. Key expected signals include: a multiplet for the proton at C3 (bearing the fluorine), which will show a large geminal coupling to fluorine (~45-50 Hz). Protons on C2 and C5 adjacent to the nitrogen will appear as complex multiplets, often broadened due to the presence of the ammonium proton. The proton at C4 (bearing the hydroxyl group) will also be a multiplet. The NH₂⁺ and OH protons will be visible, often as broad singlets, and their chemical shifts will be dependent on the solvent and concentration. |
| ¹³C NMR | The carbon spectrum will show 5 distinct signals for the piperidine ring. The C3 carbon bonded to fluorine will exhibit a large one-bond C-F coupling constant (J₁CF) of approximately 180-200 Hz, appearing as a doublet. The adjacent carbons (C2 and C4) will show smaller two-bond couplings (J₂CF). These characteristic couplings are definitive proof of fluorination at the C3 position. |
| FTIR | The spectrum will show a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol and a broad band from 2400-2800 cm⁻¹ characteristic of the N-H stretching of the secondary ammonium salt (R₂NH₂⁺). A C-F stretch will be present in the 1000-1100 cm⁻¹ region. |
| Mass Spectrometry | Using ESI+, the mass spectrum should show a prominent peak for the parent free base [M+H]⁺ at m/z ≈ 120.08, corresponding to the molecular formula C₅H₁₁FNO⁺. |
| Chiral HPLC | This is the definitive method to confirm enantiomeric purity. Using a suitable chiral stationary phase, the (3R,4S) enantiomer should be resolved from its (3S,4R) counterpart, allowing for the determination of enantiomeric excess (ee). |
Applications in Medicinal Chemistry: A Gateway to EGFR Inhibitors
(3R,4S)-3-fluoropiperidin-4-ol hydrochloride is a valuable building block primarily because its structure is incorporated into highly potent and selective kinase inhibitors. Its most notable application is in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors designed to overcome resistance in non-small cell lung cancer (NSCLC).[3][8]
EGFR inhibitors like gefitinib and erlotinib can become ineffective due to a secondary "gatekeeper" mutation, T790M. Third-generation inhibitors are designed to target this resistant mutant EGFR while sparing the wild-type receptor, thereby reducing toxicity. The fluorinated piperidinol moiety plays a crucial role in achieving this selectivity and improving drug-like properties.
Caption: General synthetic pathway for EGFR inhibitors.
While specific, proprietary industrial synthesis routes are not always published, the logical synthetic connection involves the piperidine nitrogen acting as a nucleophile to displace a leaving group on an activated pyrimidine core. The stereochemistry and modulated pKa of the fluoropiperidinol moiety are critical for orienting the molecule correctly within the ATP-binding pocket of the mutant EGFR kinase and for establishing key hydrogen bonding interactions.
Safety, Handling, and Stability
As a Senior Application Scientist, ensuring laboratory safety and material integrity is non-negotiable.
Hazard Identification and Handling
The compound is classified as an irritant. Standard laboratory precautions should be strictly followed.
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GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). All handling of the solid should be performed in a well-ventilated fume hood to avoid inhalation of dust.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for several minutes. If skin contact occurs, wash off with soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.
Storage and Stability
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Storage Conditions: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is typically 2-8 °C .[2] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and contaminants.
-
Stability: Hydrochloride salts of amines are generally stable crystalline solids with a much longer shelf life than the corresponding free bases. When stored correctly, piperidine-based compounds can be stable for several years.[4] However, periodic re-analysis is recommended for long-term stored material to ensure purity.
Conclusion
(3R,4S)-3-fluoropiperidin-4-ol hydrochloride is more than just a chemical reagent; it is an enabling tool in the field of medicinal chemistry. Its carefully designed structure, featuring stereochemically defined fluorine and hydroxyl groups, provides a unique combination of properties that are leveraged in the synthesis of advanced therapeutics. This guide has provided a comprehensive overview of its identity, synthesis, analysis, and application, grounded in the principles of scientific integrity. Researchers and drug development professionals who understand the nuances of this building block—from the causality of its stereoselective synthesis to the strategic impact of its modulated pKa—are better equipped to accelerate the discovery of next-generation medicines.
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PubChem. 3-Fluoropiperidin-4-ol hydrochloride. [Link]
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Lead Sciences. (3R,4S)-rel-3-Fluoropiperidin-4-ol hydrochloride. [Link]
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Aribo Biotechnology. Cas:1481-68-1 Name:Benzene, 1-chloro-2,4-difluoro-5-nitro-. [Link]
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Aribo Biotechnology. CAS: 347174-05-4 Name: Ferrostatin-1 (Fer-1). [Link]
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ResearchGate. Synthetic Strategies in the Preparation of Osimertinib. [Link]
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ResearchGate. Optimized synthetic protocol for the preparation of osimertinib. [Link]
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CAS Common Chemistry. Paraformaldehyde. [Link]
- Google Patents. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof.
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Scott, J. S. et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. The Journal of Organic Chemistry, 78(17), 8892-7. [Link]
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Utah Tech University. pKa Chart. [Link]
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ZHEJIANG JIUZHOU CHEM CO.,LTD. (3R,4S)-3-fluoropiperidin-4-ol CAS NO.955082-98-1. [Link]
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University of Colorado Boulder. Approximate pKa chart of the functional groups. [Link]
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Yan, L. et al. (2022). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. RSC Medicinal Chemistry, 13(3), 329-338. [Link]
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